molecular formula C9H9N3O B581264 (3-(2H-1,2,3-triazol-2-yl)phenyl)methanol CAS No. 1373766-43-8

(3-(2H-1,2,3-triazol-2-yl)phenyl)methanol

Cat. No.: B581264
CAS No.: 1373766-43-8
M. Wt: 175.191
InChI Key: PTSULZAYORGIOI-UHFFFAOYSA-N
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Description

(3-(2H-1,2,3-triazol-2-yl)phenyl)methanol: is an organic compound that belongs to the class of 1,2,3-triazoles. This compound features a triazole ring attached to a phenyl group, which is further connected to a methanol moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(2H-1,2,3-triazol-2-yl)phenyl)methanol typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is carried out between an azide and an alkyne to form the triazole ring. The phenyl group is then introduced through a substitution reaction, and the methanol moiety is added via a reduction process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-(2H-1,2,3-triazol-2-yl)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the triazole ring can be substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Chemistry: (3-(2H-1,2,3-triazol-2-yl)phenyl)methanol is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its triazole ring can interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Medicine: The compound has shown promise in medicinal chemistry for the development of antiviral, antibacterial, and antifungal agents. Its ability to inhibit specific enzymes makes it a valuable lead compound in drug development.

Industry: In the industrial sector, this compound is used in the production of polymers and materials with unique properties. Its incorporation into polymer chains can enhance the thermal and mechanical properties of the resulting materials.

Mechanism of Action

The mechanism of action of (3-(2H-1,2,3-triazol-2-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound effective in treating diseases or modifying biological processes.

Comparison with Similar Compounds

  • (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol
  • (2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol
  • 2-Phenyl-2H-1,2,3-triazol-4-carbaldehyde

Comparison:

  • (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol: This compound has a similar triazole ring but differs in the position of the phenyl group and the methanol moiety. It exhibits different biological activities and chemical reactivity.
  • (2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol: The presence of a fluorine atom in this compound alters its electronic properties, making it more reactive in certain chemical reactions.
  • 2-Phenyl-2H-1,2,3-triazol-4-carbaldehyde: This compound has an aldehyde group instead of a methanol moiety, which significantly changes its reactivity and potential applications.

Uniqueness: (3-(2H-1,2,3-triazol-2-yl)phenyl)methanol stands out due to its specific structural arrangement, which imparts unique chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for further research and development.

Properties

IUPAC Name

[3-(triazol-2-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-7-8-2-1-3-9(6-8)12-10-4-5-11-12/h1-6,13H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSULZAYORGIOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2N=CC=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70705393
Record name [3-(2H-1,2,3-Triazol-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70705393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373766-43-8
Record name [3-(2H-1,2,3-Triazol-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70705393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A cooled (0° C.) solution of the major isomer 3-(2H-1,2,3-triazol-2-yl)benzoic acid (500 mg; 2.64 mmol) in anh. THF (7 ml) was treated dropwise with a BH3.THF (1.0 M in THF; 6.60 ml; 6.60 mmol), and this mixture was stirred at 0° C., under nitrogen, for 1 h, and then at rt for 1.5 h. The resulting reaction mixture was then cooled to 0° C., and treated successively with MeOH (10 ml) and water (10 ml). The organic solvents were removed under reduced pressure, and the resulting aq. layer was extracted with DCM (3×10 ml). The mixed organic layers were washed with brine, dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure. Purification by FC (DCM/MeOH=20/1) afforded (3-(2H-1,2,3-triazol-2-yl)phenyl)methanol as a colorless oil. LC-MS (conditions A): tR=0.51 min.; no ionisation.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

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